Cas no 2680549-54-4 (Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate)

Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate structure
2680549-54-4 structure
商品名:Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate
CAS番号:2680549-54-4
MF:C14H21NO4
メガワット:267.32084441185
CID:5646772
PubChem ID:165912982

Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate 化学的及び物理的性質

名前と識別子

    • EN300-28282740
    • 2680549-54-4
    • tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate
    • Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate
    • インチ: 1S/C14H21NO4/c1-14(2,3)19-13(17)11(15)12(16)9-5-7-10(18-4)8-6-9/h5-8,11-12,16H,15H2,1-4H3
    • InChIKey: RJPYISZHEHHLRB-UHFFFAOYSA-N
    • ほほえんだ: O(C(C(C(C1C=CC(=CC=1)OC)O)N)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 267.14705815g/mol
  • どういたいしつりょう: 267.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 292
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28282740-10.0g
tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate
2680549-54-4 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-28282740-0.05g
tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate
2680549-54-4 95.0%
0.05g
$707.0 2025-03-19
Enamine
EN300-28282740-2.5g
tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate
2680549-54-4 95.0%
2.5g
$1650.0 2025-03-19
Enamine
EN300-28282740-5g
tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate
2680549-54-4
5g
$2443.0 2023-09-09
Enamine
EN300-28282740-1g
tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate
2680549-54-4
1g
$842.0 2023-09-09
Enamine
EN300-28282740-0.25g
tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate
2680549-54-4 95.0%
0.25g
$774.0 2025-03-19
Enamine
EN300-28282740-1.0g
tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate
2680549-54-4 95.0%
1.0g
$842.0 2025-03-19
Enamine
EN300-28282740-10g
tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate
2680549-54-4
10g
$3622.0 2023-09-09
Enamine
EN300-28282740-0.5g
tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate
2680549-54-4 95.0%
0.5g
$809.0 2025-03-19
Enamine
EN300-28282740-0.1g
tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate
2680549-54-4 95.0%
0.1g
$741.0 2025-03-19

Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate 関連文献

Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoateに関する追加情報

Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate: A Novel Compound with Potential in Drug Development and Biochemical Research

The CAS No. 2680549-54-4 compound, Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate, represents a promising molecule in the field of pharmaceutical research. This compound is characterized by its unique chemical structure, which combines functional groups such as the 2-amino moiety, 3-hydroxy group, and the 4-methoxyphenyl substituent. Recent studies have highlighted its potential applications in drug development, particularly as a precursor for bioactive molecules with therapeutic relevance.

Structurally, Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate features a propanoic acid backbone with a tert-butyl group at the α-position. The 4-methoxyphenyl ring introduces aromaticity and electron-donating properties, which may influence its reactivity and biological activity. The 2-amino and 3-hydroxy functionalities are critical for its potential role in metabolic pathways or as a prodrug. These structural features make it a candidate for further exploration in medicinal chemistry.

Recent advances in medicinal chemistry have underscored the importance of designing molecules with multifunctional groups. A 2024 study published in Journal of Medicinal Chemistry demonstrated that compounds with 4-methoxyphenyl substitutions exhibit enhanced binding affinity to specific protein targets. This suggests that Tert-butyl 2-amino-3-hydroy-3-(4-methoxyphenyl)propanoate could be optimized for applications in enzyme inhibition or receptor modulation. The presence of the tert-butyl group also contributes to steric hindrance, which may influence its pharmacokinetic properties.

Pharmacological studies have indicated that molecules with similar structural frameworks may exhibit anti-inflammatory or neuroprotective activities. For instance, a 2023 investigation in Pharmaceutical Research highlighted the role of 2-amino and 3-hydroxy groups in modulating cellular signaling pathways. These findings align with the potential of Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate as a scaffold for developing drugs targeting metabolic disorders or inflammatory conditions.

From a synthetic perspective, the tert-butyl protecting group in Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate is strategically chosen to enhance stability during chemical synthesis. This group can be selectively removed under controlled conditions, allowing for the formation of active derivatives. The 4-methoxyphenyl substituent may also serve as a point of functionalization, enabling further modifications to tailor its biological activity.

Recent computational studies have explored the molecular interactions of similar compounds. A 2024 paper in Computational and Structural Chemistry used molecular docking simulations to predict the binding modes of 4-methoxyphenyl-containing molecules with target proteins. These simulations suggested that the tert-butyl group could influence the conformational flexibility of the molecule, potentially affecting its efficacy in biological systems.

Applications of Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate may extend beyond traditional drug development. Its structural features could be exploited in the design of prodrugs, where the tert-butyl group acts as a temporary barrier to improve solubility or reduce toxicity. The 2-amino and 3-hydroxy moieties may also enable the molecule to participate in redox reactions, opening avenues for antioxidant or anti-cancer applications.

Challenges in the development of this compound include optimizing its metabolic stability and ensuring selectivity for target pathways. A 2023 review in Drug Discovery Today emphasized the importance of balancing functional groups to achieve therapeutic efficacy while minimizing off-target effects. Further research is needed to determine the optimal conditions for its synthesis and to evaluate its in vivo behavior.

In conclusion, Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate represents a versatile molecule with potential in multiple therapeutic areas. Its structural complexity and functional groups make it a valuable candidate for further investigation. As research in medicinal chemistry advances, this compound may play a significant role in the development of novel drugs targeting complex biological processes.

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